N-((4-甲氧基-6-(哌啶-1-基)-1,3,5-三嗪-2-基)甲基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
构效关系研究
研究集中在理解苯甲酰胺衍生物与各种受体的结合亲和力,旨在识别具有高选择性和亲和力的化合物。研究探索了结构修饰以增强受体结合,有助于开发针对特定受体亚型的潜在治疗剂。例如,N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺的衍生物已被检查其多巴胺 D(4) 受体配体特性,揭示某些结构修饰可以显着影响受体亲和力 (Perrone 等人,2000)。
用于 PET 成像的放射性配体开发
另一个研究领域涉及开发用于正电子发射断层扫描 (PET) 成像的放射性标记化合物,以研究神经传递系统。诸如 [18F]p-MPPF 等化合物已被研究其作为 PET 研究中 5-HT1A 拮抗剂的潜力,提供了对血清素能系统的见解并促进了对神经系统疾病的探索 (Plenevaux 等人,2000)。
癌症中的西格玛受体成像
已探索苯甲酰胺衍生物用于成像西格玛受体的潜力,该受体在某些癌细胞中过表达。例如,N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺已被研究其可视化原发性乳腺肿瘤的能力,为癌症诊断和肿瘤增殖评估提供了一种非侵入性工具 (Caveliers 等人,2002)。
苯甲酰胺衍生物作为血清素受体激动剂的合成和评估
已合成苯甲酰胺衍生物并评估其对胃肠道运动的影响,一些化合物通过作为选择性血清素 4 受体激动剂表现出作为促动力剂的潜力。这项研究有助于开发治疗胃肠道疾病的新疗法 (Sonda 等人,2004)。
作用机制
Target of Action
The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . EZH2, the catalytic engine of the PRC2 complex, is a key candidate oncology target for pharmacological intervention .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 , a component of the PRC2 complex . By inhibiting EZH2, it disrupts the function of the PRC2 complex, leading to changes in the transcriptional activity of genes regulated by this complex .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation process, specifically at lysine 27 of histone 3 . This disruption can lead to the reactivation of genes that were previously silenced by the PRC2 complex .
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression due to the disruption of histone methylation . This can lead to the reactivation of previously silenced genes, potentially reversing the malignant phenotype of cancer cells .
生化分析
Biochemical Properties
It has been shown to interact with the Polycomb repressive complex 2 (PRC2), playing a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Cellular Effects
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide has been shown to have significant effects on cellular processes. Dysregulation of PRC2 function, with which this compound interacts, correlates with certain malignancies and poor prognosis .
Molecular Mechanism
The molecular mechanism of action of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide involves binding interactions with the PRC2 complex, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has demonstrated robust anti-tumor effects in a Karpas-422 xenograft model .
Dosage Effects in Animal Models
The effects of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide vary with different dosages in animal models. It has shown potent anti-tumor effects when dosed at 160 mg/kg BID .
属性
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-8-4-5-9-14(13)16(24)19-12-15-20-17(22-18(21-15)25-2)23-10-6-3-7-11-23/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXITBSMVDTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。